molecular formula C11H21N3O B13271016 (3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine

(3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine

Cat. No.: B13271016
M. Wt: 211.30 g/mol
InChI Key: YNERNARQLBWYTL-UHFFFAOYSA-N
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Description

(3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a chemical compound with the molecular formula C11H21N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine typically involves the reaction of 1-(1-methyl-1H-pyrazol-4-yl)ethanone with 3-ethoxypropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-pyrazol-4-yl)ethanone
  • 3-Ethoxypropylamine
  • 1-Methyl-1H-pyrazole

Uniqueness

(3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

3-ethoxy-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-1-amine

InChI

InChI=1S/C11H21N3O/c1-4-15-7-5-6-12-10(2)11-8-13-14(3)9-11/h8-10,12H,4-7H2,1-3H3

InChI Key

YNERNARQLBWYTL-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(C)C1=CN(N=C1)C

Origin of Product

United States

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